

# "Ganoderic Acid C6 chemical structure and properties"

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## Compound of Interest

Compound Name: Ganoderic Acid C6

Cat. No.: B8148566

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## Technical Monograph: Ganoderic Acid C6 Structural Pharmacology, Biosynthetic Architecture, and Therapeutic Potential[1]

### Executive Summary

**Ganoderic Acid C6** (GA-C6) is a highly oxygenated lanostane-type triterpenoid isolated from the fruiting bodies of *Ganoderma lucidum*.<sup>[1]</sup> Distinct from its more ubiquitous congeners (Ganoderic Acids A and B), GA-C6 is characterized by a specific oxidation pattern—specifically a 7,11,15-trioxo moiety—that confers unique pharmacodynamic properties.<sup>[1]</sup> This guide synthesizes the physicochemical architecture, biosynthetic extraction protocols, and mechanistic pharmacology of GA-C6, with a focus on its validated role in aldose reductase inhibition and antinociception.<sup>[1]</sup>

## Chemical Architecture & Physicochemical Profile[1]

### 1.1 Structural Analysis

GA-C6 belongs to the class of ganoderic acids, which are modified lanosterols.<sup>[1]</sup> Its chemical scaffold is defined by a tetracyclic triterpene core (cyclopentanoperhydrophenanthrene) with a

C8-C9 double bond (lanost-8-en).[1]

Key Structural Features:

- Skeleton: Lanostane (C30).[1]
- Oxidation State: Highly oxidized. It features ketone groups (carbonyls) at positions C-7, C-11, and C-15.[1]
- Hydroxyl Groups: Located at C-3 and C-12, contributing to its polarity and hydrogen-bonding potential.[1]
- Side Chain: A characteristic C-26 carboxylic acid tail, essential for its classification as a "ganoderic acid" rather than a ganoderiol.[1]

## 1.2 Physicochemical Data Table

Property	Value/Description
Common Name	Ganoderic Acid C6
CAS Registry Number	105742-76-5
Chemical Formula	C <sub>30</sub> H <sub>42</sub> O <sub>8</sub>
Molecular Weight	530.66 g/mol
Physical State	White to pale yellow crystalline powder
Solubility	Soluble in DMSO, Methanol, Ethanol, Chloroform; Insoluble in Water
UV Max ( )	~253 nm (characteristic of -unsaturated ketone systems)
Storage Stability	-20°C (Solid, >2 years); Solutions (DMSO) stable at -80°C for 6 months

## Biosynthesis & Extraction Methodologies

### 2.1 Biosynthetic Context

GA-C6 is synthesized via the mevalonate pathway.[1] The cyclization of squalene 2,3-epoxide yields lanosterol, which undergoes a series of cytochrome P450-mediated oxidations.[1] The specific introduction of keto groups at C-7, C-11, and C-15 suggests a late-stage oxidative modification sequence distinct from the GA-A or GA-B pathways.[1]

## 2.2 Extraction & Purification Protocol

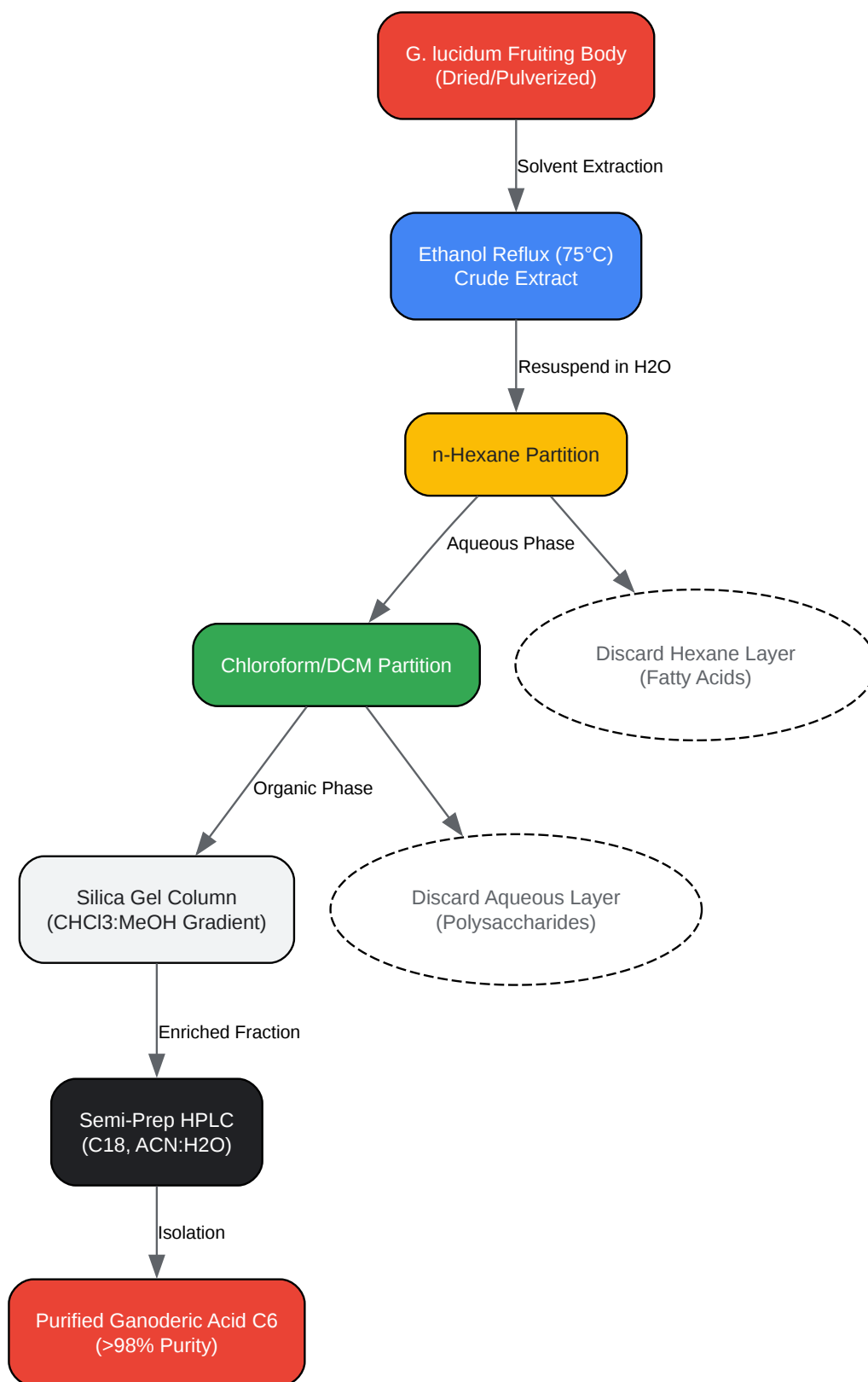
Scientific Rationale: Triterpenoids are lipophilic but possess polar functional groups (COOH, OH).[1] A sequential extraction using ethanol (to lyse cell walls and dissolve triterpenes) followed by liquid-liquid partition (to remove highly polar polysaccharides and non-polar lipids) is the industry standard.[1]

Step-by-Step Protocol:

- Biomass Preparation: Pulverize dried *G. lucidum* fruiting bodies to a fine mesh (40–60 mesh).[1]
- Primary Extraction:
  - Solvent: 95% Ethanol.
  - Condition: Reflux extraction at 75°C for 3 hours (x3 cycles).
  - Rationale: Maximizes yield of total triterpenoids while precipitating water-soluble polysaccharides.[1]
- Partitioning:
  - Evaporate ethanol to dryness. Resuspend residue in water.
  - Wash with n-hexane (removes fatty acids/sterols).[1] Discard hexane layer.
  - Extract aqueous phase with Chloroform (CHCl<sub>3</sub>) or Dichloromethane (DCM).[1]
  - Rationale: GA-C6 partitions into the CHCl<sub>3</sub> layer due to its triterpene core, separating it from more polar impurities.[1]
- Chromatographic Isolation:

- Stationary Phase: Silica gel (200–300 mesh).[1]
- Mobile Phase: Gradient elution with Chloroform:Methanol (100:1  
20:1).
- Refinement: Semi-preparative HPLC (C18 column) using Acetonitrile:Water (containing 0.1% Formic Acid) gradient.

## 2.3 Visualization: Extraction Workflow



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Caption: Figure 1. Sequential fractionation workflow for the isolation of lipophilic triterpenoids like GA-C6.

## Pharmacological Mechanisms[1][5][6][7][8]

### 3.1 Aldose Reductase Inhibition (Diabetic Complications)

GA-C6 is a potent inhibitor of Aldose Reductase (AR), the rate-limiting enzyme in the polyol pathway.[1]

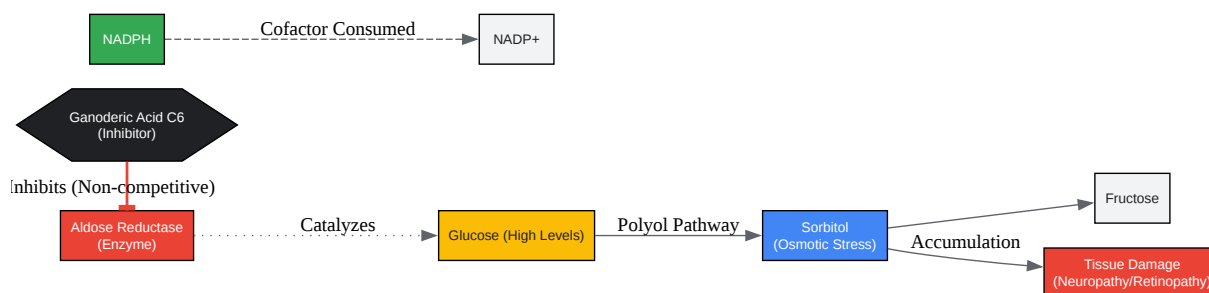
- Mechanism: In hyperglycemic conditions, AR converts excess glucose into sorbitol.[1] Sorbitol accumulation causes osmotic stress and depletes NADPH, leading to oxidative stress.[1] This is a primary driver of diabetic neuropathy and retinopathy.
- GA-C6 Action: It acts as a non-competitive inhibitor, binding to the hydrophobic pocket of AR, preventing the reduction of glucose.[1] This preserves NADPH levels and prevents sorbitol-induced osmotic damage.[1]

### 3.2 Antinociceptive Activity (Pain Modulation)

Research indicates GA-C6 possesses significant peripheral antinociceptive (pain-relieving) activity.[1]

- Pathway: Inhibition of inflammatory mediators (PGE2) and modulation of nociceptor sensitivity.[1] It is often cited alongside GA-A and GA-B as a contributor to the analgesic properties of Reishi extracts.[1]

### 3.3 Visualization: Aldose Reductase Inhibition Pathway



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Caption: Figure 2. Mechanism of GA-C6 in blocking the Polyol Pathway, preventing diabetic complications.[1]

## Analytical Characterization Standards

To validate the identity of GA-C6 in research samples, the following analytical parameters must be met.

### 4.1 HPLC-DAD Method[1]

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5  $\mu$ m, 4.6 x 250 mm).[1]
- Mobile Phase: Acetonitrile (A) and 0.1% Phosphoric Acid in Water (B).[1]
- Gradient: 0-10 min (30% A), 10-40 min (30% 85% A).
- Flow Rate: 1.0 mL/min.
- Detection: 252 nm or 253 nm.
- Retention Time: GA-C6 typically elutes between GA-C2 and GA-A, depending on specific gradient slope.[1]

## 4.2 Mass Spectrometry (ESI-MS)

- Ionization: Negative Mode (ESI-).[1]
- Key Ions:
  - : m/z 529.6[1]
  - : m/z 1060.2 (Dimer formation is common).[1]

## References

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